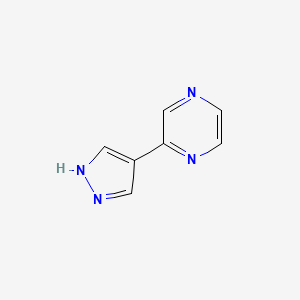

2-(1H-pyrazol-4-yl)pyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-9-7(5-8-1)6-3-10-11-4-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLTUYDPHVYZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402771 | |

| Record name | 2-(1H-pyrazol-4-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-97-6 | |

| Record name | 2-(1H-Pyrazol-4-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-pyrazol-4-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-PYRAZOL-4-YL)PYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, biological significance, and experimental methodologies associated with the heterocyclic compound 2-(1H-pyrazol-4-yl)pyrazine. This molecule is of significant interest in medicinal chemistry due to its structural composition, featuring both a pyrazole and a pyrazine ring system. These motifs are prevalent in a wide array of biologically active compounds, particularly in the domain of kinase inhibition.[1][2][3][4]

Core Physicochemical Properties

This compound is an organic compound characterized by the fusion of two nitrogen-containing aromatic rings.[5] The presence of nitrogen atoms in both the pyrazole and pyrazine moieties makes it capable of participating in hydrogen bonding and coordinating with metal ions.[5] It is typically a solid at room temperature and is soluble in polar organic solvents.[5]

| Property | Data | Reference |

| Molecular Formula | C₇H₆N₄ | [5] |

| Molecular Weight | 146.15 g/mol | [6] |

| CAS Number | 849924-97-6 | [6] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=C(N=CN1)C2=CN=C=CN=C2 | [5] |

| InChI Key | RJLTUYDPHVYZIR-UHFFFAOYSA-N | [5] |

Biological Significance and Therapeutic Potential

While specific biological data for this compound is not extensively published, its structural components are key pharmacophores in numerous therapeutic agents. The pyrazole and pyrazine scaffolds are integral to many small molecule kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders.[3][4]

Relevance as a Kinase Inhibitor Scaffold

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is implicated in various diseases.[3]

-

Pyrazine Moiety: Several FDA-approved kinase inhibitors, such as Gilteritinib (FLT3/AXL inhibitor) and Acalabrutinib (BTK inhibitor), feature a pyrazine core, highlighting its importance in designing potent and selective drugs.[2]

-

Pyrazole Moiety: The pyrazole ring is another privileged structure in medicinal chemistry, found in drugs like Celecoxib (a COX-2 inhibitor) and various developmental kinase inhibitors targeting ROCK-II and LRRK2.[7][8][9]

The combination of these two rings in this compound suggests its potential as a scaffold for developing novel inhibitors against various kinase targets, such as those in the Janus Kinase (JAK) family.[10][11]

The JAK/STAT Signaling Pathway: A Potential Target

The JAK/STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like immunity, cell growth, and hematopoiesis.[11] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms and autoimmune diseases.[10] JAK inhibitors are therefore a significant class of therapeutics.[12] Given its structure, this compound could be investigated as a potential modulator of this pathway.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole rings is a well-established area of organic chemistry. A common and classical method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[13] Multi-component reactions are also widely used for generating substituted pyrazoles efficiently.[14][15]

General Procedure for Knorr Pyrazole Synthesis: [13]

-

Reaction Setup: A β-ketoester (1 equivalent) is dissolved in a suitable solvent, such as ethanol or propanol, often with a catalytic amount of acid (e.g., acetic acid).

-

Hydrazine Addition: Hydrazine or a substituted hydrazine derivative (1-2 equivalents) is added to the solution.

-

Reaction: The mixture is heated to reflux for a specified period, during which the pyrazole ring is formed via condensation and subsequent cyclization.

-

Workup and Purification: Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified using techniques like recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Generic Protocol)

To evaluate the potential of this compound as a kinase inhibitor (e.g., against a JAK family member), a luminescence-based ATP consumption assay like the ADP-Glo™ Kinase Assay is a standard method.[12][16] This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

Methodology:

-

Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO. Nanogram quantities are then dispensed into a 384-well assay plate. Control wells containing DMSO (0% inhibition) and a potent pan-kinase inhibitor like Staurosporine (100% inhibition) are included.[16]

-

Enzyme/Substrate Addition: A solution containing the target kinase (e.g., recombinant JAK1) and its specific peptide substrate (e.g., IRS1 peptide) is added to the wells. The plate is incubated to allow the compound to bind to the kinase.[16][17]

-

Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP. The final ATP concentration is typically at or near the Michaelis constant (Km) of the enzyme to ensure accurate IC₅₀ determination for ATP-competitive inhibitors. The reaction proceeds for a set time (e.g., 60 minutes) at room temperature or 30°C.[16][17]

-

Reaction Termination and ADP Detection: The reaction is stopped by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.[16]

-

Signal Generation: Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial kinase activity.[16]

-

Data Analysis: The luminescence is measured using a plate reader. The percent inhibition is calculated relative to the high and low controls. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[16]

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutic agents, particularly in the field of kinase inhibition. Its fundamental structure combines two heterocycles known for their favorable interactions with kinase active sites. Future research should focus on the synthesis of a library of derivatives based on this core, followed by systematic screening against a panel of kinases to identify potent and selective inhibitors. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing lead compounds with the potential for further preclinical and clinical development.

References

- 1. ajphs.com [ajphs.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CAS 849924-97-6: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound [oakwoodchemical.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. trepo.tuni.fi [trepo.tuni.fi]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole synthesis [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

"2-(1H-pyrazol-4-yl)pyrazine" chemical structure and synthesis

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)pyrazine: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. This heterocyclic compound is of interest in medicinal chemistry and materials science due to the combined electronic properties and binding capabilities of its pyrazine and pyrazole moieties.[1] This document details a probable synthetic route, characterization data, and experimental protocols to facilitate further research and application.

Chemical Structure and Properties

This compound is an organic compound featuring a pyrazine ring substituted at the 2-position with a 1H-pyrazol-4-yl group.[1] The pyrazine core is an electron-deficient aromatic system, while the pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The presence of multiple nitrogen atoms makes the molecule capable of acting as a ligand in coordination chemistry and participating in hydrogen bonding, which can be crucial for biological activity.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄ | [1][2][3] |

| Molecular Weight | 146.15 g/mol | [3][4] |

| Monoisotopic Mass | 146.05925 Da | [2] |

| Melting Point | 171-174 °C | [4] |

| Appearance | Solid at room temperature | [1] |

| InChI Key | RJLTUYDPHVYZIR-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CN=C(C=N1)C2=CNN=C2 | [2] |

| Predicted XlogP | -0.3 | [2] |

Spectroscopic and Analytical Data

Characterization of this compound is typically achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] Predicted and expected analytical data are presented below.

Table 1: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 147.06653 |

| [M+Na]⁺ | 169.04847 |

| [M-H]⁻ | 145.05197 |

| [M]⁺ | 146.05870 |

| Data sourced from predicted values.[2] |

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | 13.0 - 13.5 (s, 1H) | Pyrazole N-H proton, broad singlet. |

| 8.5 - 9.0 (m, 3H) | Pyrazine C-H protons. | |

| 8.0 - 8.3 (s, 2H) | Pyrazole C-H protons. | |

| ¹³C NMR | 150 - 160 | Pyrazine C-N carbons. |

| 140 - 145 | Pyrazine C-H carbons. | |

| 130 - 138 | Pyrazole C-H carbons. | |

| 115 - 125 | Pyrazole quaternary carbon. | |

| Chemical shifts are estimates based on the analysis of similar heterocyclic structures. |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, which is a common strategy for forming C-C bonds between two heterocyclic rings.[5] The Suzuki-Miyaura coupling is a particularly suitable method, utilizing a boronic acid or ester derivative of one heterocycle and a halide of the other.[6][7]

A plausible and efficient route involves the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Retrosynthetic Analysis and Workflow

The logical workflow for the synthesis is outlined below. The process begins with commercially available starting materials, 2-chloropyrazine and 1H-pyrazole, with the latter being converted to a boronic ester intermediate before the final coupling step.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from 1H-pyrazole.

Step 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Reaction Setup: To a dry, argon-purged flask, add 1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and an iridium-based catalyst such as [Ir(COD)OMe]₂ (1.5 mol%) with a bipyridine ligand like dtbpy (3.0 mol%).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Reaction Conditions: Stir the mixture at 80 °C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pyrazole boronic ester as a white solid.

Step 2: Suzuki-Miyaura Coupling to form this compound

Caption: Key components of the Suzuki-Miyaura coupling step.

-

Reaction Setup: In a flask, combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), 2-chloropyrazine (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃) (2.5 eq).[8]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture to 90 °C under an inert argon atmosphere and stir vigorously for 6-12 hours. Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain this compound.

Potential Applications and Future Directions

The this compound scaffold is a valuable building block in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] Similarly, pyrazine-containing molecules are found in numerous FDA-approved drugs.[11] The combination of these two heterocycles offers opportunities for developing novel therapeutic agents. Further research could focus on the functionalization of this core structure to explore its structure-activity relationships (SAR) and to synthesize libraries of derivatives for high-throughput screening in various biological assays.

References

- 1. CAS 849924-97-6: this compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C7H6N4) [pubchemlite.lcsb.uni.lu]

- 3. This compound [oakwoodchemical.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Profile of 2-(1H-pyrazol-4-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound 2-(1H-pyrazol-4-yl)pyrazine. Due to the limited availability of experimentally-derived public data for this specific molecule, this document compiles predicted spectroscopic values and outlines established experimental protocols for its synthesis and analysis. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrazole- and pyrazine-based compounds in fields such as medicinal chemistry and materials science. It includes tabulated data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailed experimental methodologies, and workflow visualizations to facilitate laboratory application.

Introduction

This compound is a bicyclic aromatic heterocycle containing both a pyrazine and a pyrazole ring. The pyrazine moiety is a key scaffold in numerous clinically used drugs, valued for its role in compounds with antiviral, anticancer, and antidiabetic properties. Similarly, the pyrazole ring is a privileged structure in medicinal chemistry, known for its diverse biological activities. The combination of these two pharmacophores in a single molecule makes this compound a compound of significant interest for drug discovery and development.[1]

This document details the expected spectroscopic signature of this compound, providing a critical reference for its unambiguous identification and characterization.

Chemical Structure and Properties

The foundational step in any spectroscopic analysis is understanding the molecule's structure.

Caption: Chemical structure of this compound.

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆N₄ | [1] |

| Molecular Weight | 146.15 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | [1] |

| Solubility | Soluble in polar organic solvents |[1] |

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its constituent rings and data from analogous structures.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Notes |

|---|---|---|---|---|

| ~13.1 | broad singlet | 1H | N-H (Pyrazole) | Exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |

| ~9.0 | singlet | 1H | H-3 (Pyrazine) | Expected to be the most downfield pyrazine proton. |

| ~8.7 | doublet | 1H | H-5 (Pyrazine) | |

| ~8.6 | doublet | 1H | H-6 (Pyrazine) | |

| ~8.4 | singlet | 1H | H-3 (Pyrazole) |

| ~8.0 | singlet | 1H | H-5 (Pyrazole) | |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment | Notes |

|---|---|---|

| ~152.0 | C-2 (Pyrazine) | Carbon attached to the pyrazole ring. |

| ~145.5 | C-3 (Pyrazine) | |

| ~144.0 | C-5 (Pyrazine) | |

| ~142.5 | C-6 (Pyrazine) | |

| ~136.0 | C-3/C-5 (Pyrazole) | Chemical shifts for pyrazole carbons can be very similar. |

| ~134.0 | C-5/C-3 (Pyrazole) |

| ~118.0 | C-4 (Pyrazole) | Carbon attached to the pyrazine ring. |

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 3100 | Medium, Broad | N-H stretching (pyrazole ring) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1600 - 1450 | Strong-Medium | C=C and C=N stretching (aromatic rings) |

| 1400 - 1000 | Medium-Strong | In-plane C-H bending, ring vibrations (fingerprint region) |

| 900 - 650 | Medium-Strong | Out-of-plane C-H bending |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Adduct | Ion Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₇N₄]⁺ | 147.0665 |

| [M+Na]⁺ | [C₇H₆N₄Na]⁺ | 169.0485 |

| [M-H]⁻ | [C₇H₅N₄]⁻ | 145.0519 |

Experimental Protocols

This reaction involves the palladium-catalyzed coupling of a pyrazole boronic acid derivative with a halogenated pyrazine.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(1H-pyrazol-4-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for assessing the solubility and stability of the chemical compound 2-(1H-pyrazol-4-yl)pyrazine. As of the latest literature review, specific experimental solubility and stability data for this compound are not publicly available. The tables presented herein are illustrative templates designed to guide researchers in the presentation of experimentally determined data.

Introduction

This compound is a heterocyclic organic compound featuring both pyrazole and pyrazine moieties.[1] These structural components are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1] The pyrazole ring and the nitrogen atoms in the pyrazine ring allow for hydrogen bonding and potential coordination with metal ions.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is a critical prerequisite for its advancement in pharmaceutical research and development. These parameters fundamentally influence its biological activity, bioavailability, formulation development, and shelf-life. This guide outlines the standard experimental protocols for determining these key characteristics and provides a framework for the presentation of such data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄ | [1][2] |

| Molecular Weight | 146.15 g/mol | [3][4] |

| Appearance | Solid at room temperature | [1] |

| Melting Point | 171-174 °C | [3] |

| Predicted XlogP | -0.3 | [5] |

Solubility Studies

Aqueous and non-aqueous solubility are critical parameters that affect a compound's dissolution, absorption, and ultimately its bioavailability. While it is stated that this compound is soluble in polar organic solvents, quantitative data is essential for formulation development.[1]

Illustrative Solubility Data

The following table is a template for presenting experimentally determined solubility data for this compound in various pharmaceutically relevant solvents.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS pH 7.4) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate to ensure accuracy and precision.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state into a solution, often from a DMSO stock solution. This is a higher throughput method commonly used in early drug discovery.

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

In a 96-well plate, add the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Add a small volume of the DMSO stock solution to the aqueous buffer to initiate precipitation.

-

Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of the resulting solution using a nephelometer or determine the concentration of the dissolved compound after filtration or centrifugation by HPLC-UV.

Stability Studies

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Illustrative Stability Data

The following table provides a template for presenting data from forced degradation studies on this compound. The goal is to achieve 5-20% degradation to identify potential degradation products.

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 N HCl | 24 h | 60 | Data not available | Data not available |

| Basic Hydrolysis | 0.1 N NaOH | 24 h | 60 | Data not available | Data not available |

| Oxidative Degradation | 3% H₂O₂ | 24 h | RT | Data not available | Data not available |

| Thermal Degradation | Solid State | 48 h | 80 | Data not available | Data not available |

| Photostability | 1.2 million lux hours and 200 watt hours/m² | - | RT | Data not available | Data not available |

Experimental Protocols for Stability Assessment

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

General Procedure:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium.

-

For each condition, prepare a control sample stored under ambient conditions and protected from light.

-

Expose the test samples to the specified stress conditions for a defined period.

-

At the end of the exposure period, neutralize the samples if necessary (for acidic and basic hydrolysis).

-

Analyze the stressed and control samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect any degradation products.

Specific Conditions:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C.

-

Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C.

-

Photostability: Expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be protected from light with aluminum foil.[6]

Caption: Workflow for Forced Degradation Studies.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide provides the necessary experimental frameworks for conducting these critical studies. While specific quantitative data for this compound is not yet available in the public domain, the detailed protocols and data presentation templates offered here provide a clear roadmap for researchers to generate and report this essential information. The insights gained from these studies will be invaluable for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of any future drug product containing this compound.

References

- 1. CAS 849924-97-6: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound [oakwoodchemical.com]

- 5. PubChemLite - this compound (C7H6N4) [pubchemlite.lcsb.uni.lu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

Unveiling the Therapeutic Potential of 2-(1H-pyrazol-4-yl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The relentless pursuit of novel therapeutic agents has led to a significant focus on heterocyclic compounds, with pyrazole and pyrazine moieties standing out for their versatile pharmacological profiles. The hybrid molecule, 2-(1H-pyrazol-4-yl)pyrazine, which incorporates both of these privileged scaffolds, presents a compelling case for in-depth investigation into its biological activities. While direct experimental data on this specific compound is nascent, this technical guide consolidates the known biological activities of closely related pyrazolylpyrazine analogs to forecast its therapeutic potential. This document serves as a foundational resource, offering quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to guide future research and development efforts.

Potential Biological Activities

The convergence of the pyrazole and pyrazine rings suggests that this compound could exhibit a range of biological activities, primarily in the realms of oncology, inflammation, and kinase-mediated signaling pathways.

Kinase Inhibitory Activity

Derivatives of pyrazolyl pyrazinamine have demonstrated significant potential as potent and selective kinase inhibitors, a critical area in cancer therapy.[1] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases. The pyrazolylpyrazine scaffold is being explored for its ability to target a variety of kinases implicated in cell proliferation and survival.

Table 1: Kinase Inhibitory Activity of Pyrazolyl Pyrazinamine Derivatives

| Derivative Class | Compound | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[3,4-g]isoquinolines | 1b | Haspin | 57 | [1] |

| 1c | Haspin | 66 | [1] | |

| 2c | Haspin | 62 | [1] | |

| 1c | DYRK1A | 165 | [1] | |

| 2c | DYRK1A | 250 | [1] | |

| 1c | CDK9/CycT | 380 | [1] | |

| Pyrazolo[1,5-a]pyrimidines | CPL302253 (54) | PI3Kδ | 2.8 | [1] |

| 32 | TrkA | 1.9 | [1] | |

| 32 | TrkB | 3.1 | [1] | |

| 32 | TrkC | 2.3 | [1] | |

| CFI-402257 (24) | TTK | 1.7 | [1] | |

| Pyrazolo[3,4-d]pyrimidines | Compound X | Syk | Potent Inhibition | [2] |

| Pyrazole Compound | TβRI | Ki = 15 nM | [3] |

Note: This table presents data for analogous compounds to suggest the potential of the this compound scaffold.

Anticancer Activity

The antiproliferative properties of pyrazole and pyrazine derivatives are well-documented.[4][5][6] These compounds can induce apoptosis and inhibit tumor growth through various mechanisms, including the inhibition of kinases crucial for cancer cell survival. The evaluation of pyrazolyl-substituted compounds against various cancer cell lines has yielded promising results.

Table 2: Anticancer Activity of Pyrazolyl Derivatives

| Compound Class | Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyrazolyl Pyrazolines | 58 | Non-small cell lung cancer | GI50 | 0.04–2.20 µM | [4] |

| 58 | Leukemia | GI50 | 1.57–1.73 µM | [4] | |

| 59 | HeLa | IC50 | 11.46 µM | [4] | |

| 59 | NCI-H460 | IC50 | 13.41 µM | [4] | |

| Pyrazolylnucleosides | 6e | Lung (Hop-92) | GI50 | 9.3 µM | [5] |

| 6e | Breast (HS 578T) | GI50 | 3.0 µM | [5] | |

| Pyrazolyl-substituted Benzochromanones | 3i | Colon (HT-29) | IC50 | 1.02 µM | [7] |

| 3i | JAK1 | IC50 | 14.73 nM | [7] | |

| 3i | JAK2 | IC50 | 10.03 nM | [7] |

Note: This table showcases the anticancer potential of related pyrazole-containing structures.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrazole derivatives have a long history as anti-inflammatory agents.[8][9][10] The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the inflammatory cascade. Pyrazolo[3,4-b]pyrazines, in particular, have been evaluated for their anti-inflammatory effects.[11]

Table 3: Anti-inflammatory Activity of Pyrazolo[3,4-b]pyrazines

| Compound | Assay | Activity | Reference |

| 15 | Carrageenan-induced rat paw edema | Remarkable activity, comparable to indomethacin | [11] |

| 29 | Carrageenan-induced rat paw edema | Remarkable activity | [11] |

Note: This table highlights the anti-inflammatory potential of a closely related pyrazolopyrazine core structure.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for analogous compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

-

Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, plate reader.

-

Procedure:

-

A reaction mixture is prepared containing the kinase, its substrate, and the assay buffer.

-

The test compound is serially diluted and added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2][3]

-

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell lines, cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.[4][5][7]

-

Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

-

Animals: Male Wistar rats or a similar strain.

-

Reagents and Materials: Carrageenan solution (1% w/v in saline), test compound, reference drug (e.g., indomethacin), plethysmometer.

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound or reference drug is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the right hind paw of each rat.

-

The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of edema inhibition is calculated for each group compared to the control group that received only the vehicle and carrageenan.[11]

-

Visualizing the Pathways and Processes

To better understand the potential mechanisms of action and experimental designs, the following diagrams illustrate key concepts.

Caption: Workflow for an in vitro kinase inhibition assay.

Caption: Potential inhibition of the TGF-β signaling pathway.

Caption: Experimental workflow for an MTT cell proliferation assay.

Conclusion and Future Directions

The presented data on analogous compounds strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Its potential to act as a kinase inhibitor warrants significant further investigation.

Future research should focus on the synthesis and direct biological evaluation of this compound. Key next steps include:

-

In vitro screening: Profiling the compound against a broad panel of kinases and a diverse set of cancer cell lines.

-

Mechanism of action studies: Investigating the specific signaling pathways modulated by the compound.

-

In vivo efficacy studies: Evaluating the anti-inflammatory and antitumor effects in relevant animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for embarking on these future studies, with the ultimate goal of unlocking the full therapeutic potential of this intriguing heterocyclic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Pyrazolyl-Pyrazines: A Technical Guide to Their Discovery, History, and Application in Drug Development

For Immediate Release

[City, State] – December 27, 2025 – A comprehensive technical guide has been released today, detailing the discovery, history, and burgeoning significance of pyrazolyl-pyrazine compounds in the landscape of modern drug discovery. This whitepaper, tailored for researchers, scientists, and drug development professionals, offers an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this promising class of heterocyclic compounds.

The pyrazolyl-pyrazine scaffold, a unique amalgamation of a five-membered pyrazole ring and a six-membered pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its inherent properties, including the ability to engage in crucial hydrogen bond interactions with biological targets, have positioned it as a versatile core for the development of novel therapeutics, particularly in the realm of oncology.[2]

A Historical Perspective: From Heterocyclic Curiosities to Clinical Candidates

The journey of pyrazolyl-pyrazine compounds is rooted in the broader history of heterocyclic chemistry. The pyrazole ring was first synthesized in 1889 by Buchner, following the initial synthesis of a pyrazolone derivative by Ludwig Knorr in 1883.[3] Pyrazines, on the other hand, have long been recognized for their presence in nature and their diverse biological activities.[4]

The deliberate conjugation of these two heterocyclic systems represents a more recent strategic endeavor in drug design. This approach aims to harness the synergistic effects of both moieties: the pyrazole ring's capacity for strong target binding and the pyrazine's favorable metabolic and solubility profile.[5] This combination has proven particularly fruitful in the development of kinase inhibitors, a class of drugs that target the enzymes responsible for cell signaling and growth.[5][6] Fused bicyclic systems, such as the pyrazolo[1,5-a]pyrimidines, which share structural similarities with pyrazolyl-pyrazines, have also been a significant focus of research, leading to the development of potent inhibitors for various kinases.[7][8]

Synthetic Strategies: Building the Pyrazolyl-Pyrazine Core

The construction of the pyrazolyl-pyrazine backbone and its derivatives is achieved through a variety of synthetic routes. A common and foundational method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.[9] This is often followed by reactions to construct or attach the pyrazine moiety.

A prevalent strategy for creating fused pyrazolo[1,5-a]pyrimidine systems, which provides insights into potential pyrazolyl-pyrazine syntheses, involves the reaction of a 3-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent.[1] This approach allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).

General Synthetic Workflow for Fused Pyrazolopyrimidine Core

Mechanism of Action: Targeting Key Signaling Pathways

Pyrazolyl-pyrazine compounds exert their therapeutic effects primarily by inhibiting protein kinases, which are crucial regulators of cellular processes.[6] Dysregulation of these kinases is a hallmark of many diseases, especially cancer.[10] The pyrazolyl-pyrazine scaffold is adept at fitting into the ATP-binding pocket of kinases, thereby blocking their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.

Key signaling pathways targeted by this class of compounds include:

-

c-Met and VEGFR-2 Signaling: These pathways are critical for angiogenesis (the formation of new blood vessels that supply tumors) and metastasis.

-

CDK9 Signaling: Cyclin-dependent kinase 9 (CDK9) is involved in the regulation of transcription and is a target in various cancers.

-

TRK Signaling: Tropomyosin receptor kinases (TRKs) are involved in neuronal development and have been identified as oncogenic drivers in a range of tumors.

Inhibition of the c-Met Signaling Pathway

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative pyrazolyl-pyrazine and related fused-ring compounds against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolyl-Pyrazine and Related Compounds

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 1a | RIP1 | 78 (Kd) | [11] |

| C03 | TRKA | 56 | [1] |

| C09 | TRKA | 57 | [1] |

| C10 | TRKA | 26 | [1] |

| 17l | c-Met | 26 | [7] |

| 17l | VEGFR-2 | 2600 | [7] |

| 3c | CDK9 | 160 | [12] |

Table 2: In Vitro Anti-proliferative Activity of Pyrazolyl-Pyrazine and Related Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| C03 | Km-12 (colon) | 0.304 | [1] |

| 17l | A549 (lung) | 0.98 | [7] |

| 17l | MCF-7 (breast) | 1.05 | [7] |

| 17l | HeLa (cervical) | 1.28 | [7] |

| 3c | Average (MCF7, HCT116, K652) | 6.66 | [12] |

| 7a | HepG2 (liver) | 6.1 | [13] |

| 7b | HepG2 (liver) | 7.9 | [13] |

Key Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, ensuring that researchers can replicate and build upon the findings.

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

A common synthetic route involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound.[1]

-

A mixture of a 3-aminopyrazole derivative (1.0 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

-

The reaction mixture is heated to reflux for a specified period (typically 2-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are widely used to determine the potency of compounds against specific kinases.[11]

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds, a positive control inhibitor, and a DMSO negative control.

-

Add the kinase enzyme solution to all wells and incubate to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of ATP and a biotinylated substrate peptide.

-

Incubate the reaction for a defined period at a controlled temperature.

-

Stop the reaction by adding a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

After another incubation period, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the kinase activity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. domainex.co.uk [domainex.co.uk]

- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to 2-(1H-pyrazol-4-yl)pyrazine Derivatives and Analogs

For Immediate Release

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity is a proven strategy for developing novel therapeutic agents with enhanced biological activity.[1] This whitepaper delves into the burgeoning class of compounds built around the 2-(1H-pyrazol-4-yl)pyrazine core, a scaffold that marries the well-established pharmacological profiles of both pyrazole and pyrazine moieties. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this promising class of molecules.

Introduction: The Strategic Fusion of Pyrazole and Pyrazine

The pyrazole ring is a five-membered heterocycle renowned for its presence in a multitude of clinically approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Similarly, the pyrazine ring, a six-membered diazine, is a key pharmacophore in numerous bioactive molecules and approved drugs, recognized for its role in antitumor and anti-infective agents.[1][4]

The conjugation of these two "biologically privileged" scaffolds into the this compound framework presents a novel and successful strategy for designing potent and selective therapeutic agents.[1] These derivatives have garnered significant attention for their potential to modulate key cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[5][6] This document consolidates the current knowledge on these analogs, focusing on their synthesis, quantitative biological data, and underlying mechanisms of action.

Synthesis of the this compound Core and its Derivatives

The construction of the pyrazolyl-pyrazine scaffold can be achieved through several synthetic strategies, primarily involving the formation of the pyrazole ring onto a pre-functionalized pyrazine or vice-versa. A common and versatile method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctionalized pyrazine intermediate.

A representative synthetic workflow involves the Vilsmeier-Haack reaction on hydrazones to generate 4-formyl pyrazole derivatives, which can then be further elaborated.[7] Another robust method involves the reaction of pre-formed 4-substituted pyrazoles with 2,6-dichloropyrazine.[8] Multicomponent reactions (MCRs) have also gained popularity for their efficiency and atom economy in generating highly substituted pyrazole derivatives.[9]

Below is a logical workflow for a common synthetic approach.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential, particularly as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and apoptosis.[5]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrazole and pyrazine derivatives against a panel of human cancer cell lines. The fusion of these two heterocycles often leads to compounds with potent antiproliferative activity. For instance, pyrazole-based compounds have shown high inhibitory activities against leukemia (K562), breast (MCF-7), and lung (A549) cancer cells.[10] The specific substitution patterns on both the pyrazole and pyrazine rings play a critical role in determining the potency and selectivity of these compounds.[2]

Kinase Inhibition

A primary mechanism contributing to the anticancer effects of these compounds is the inhibition of cyclin-dependent kinases (CDKs), such as CDK2.[2][11] CDKs are key drivers of the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDK2, these compounds can halt the cell cycle, particularly at the S and G2/M phases, and induce apoptosis (programmed cell death).[11] Other kinases targeted by pyrazole derivatives include EGFR, VEGFR-2, mTOR, and LRRK2, highlighting the scaffold's versatility in targeting various signaling pathways implicated in cancer and other diseases.[2][4][6]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative pyrazole and pyrazine-based compounds from recent literature. This data highlights the potential of these scaffolds as potent therapeutic agents.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| b17 | HepG-2 (Liver) | Cytotoxicity | 3.57 | [12] |

| Compound 57 | HepG2 (Liver) | Cytotoxicity | 3.11 | [2] |

| Compound 58 | MCF7 (Breast) | Cytotoxicity | 4.06 | [2] |

| Compound 37 | MCF7 (Breast) | Antiproliferative | 5.21 | [2] |

| Compound 33 | HCT116 (Colon) | Cytotoxicity | < 23.7 | [2] |

| Compound 43 | MCF7 (Breast) | Cytotoxicity | 0.25 | [2] |

| 136b | A549 (Lung) | Anticancer | 1.962 | [3] |

| 136b | MCF-7 (Breast) | Anticancer | 1.764 |[3] |

Table 2: Kinase Inhibitory Activity of Pyrazole-based Compounds

| Compound ID | Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 30 | CDK2/cyclin A2 | Enzyme Inhibition | 60% inhib. @ 10µM | [2] |

| Compound 34 | CDK2 | Enzyme Inhibition | 95 | [2] |

| Compound 15 | CDK2 | Enzyme Inhibition | 5 | [11] |

| Compound 16 | Chk2 | Enzyme Inhibition | 48.4 | [5] |

| Compound 17 | Chk2 | Enzyme Inhibition | 17.9 | [5] |

| Gilteritinib | FLT3 | Enzyme Inhibition | 0.29 | [4] |

| Gilteritinib | AXL | Enzyme Inhibition | 0.73 |[4] |

Mechanism of Action: Signaling Pathway Visualization

As many this compound analogs function as CDK2 inhibitors, their primary mechanism involves disrupting the cell cycle. Inhibition of the CDK2/Cyclin E and CDK2/Cyclin A complexes prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb), thereby blocking the transition from the G1 to the S phase of the cell cycle and inducing apoptosis.

Key Experimental Protocols

To facilitate further research, this section provides detailed, representative methodologies for the synthesis of a core intermediate and a standard biological assay.

Synthesis Protocol: 2,6-bis(4-chloropyrazol-1-yl)pyrazine

This protocol is adapted from methods used for synthesizing related di(pyrazol-1-yl)pyrazine compounds.[8]

-

Preparation of 2,6-bis(pyrazol-1-yl)pyrazine (bppz): A mixture of 2,6-dichloropyrazine, pyrazole, and potassium carbonate in DMF is heated under reflux. The reaction progress is monitored by TLC. After completion, the mixture is cooled, poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield the bppz intermediate.

-

Chlorination: The bppz intermediate is dissolved in glacial acetic acid. An aqueous solution of sodium hypochlorite (NaClO) is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is stirred for several hours at room temperature, with progress monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: The reaction mixture is carefully poured into a beaker of ice-water. The resulting white precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with water, then with a small amount of cold ethanol, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford pure 2,6-bis(4-chloropyrazol-1-yl)pyrazine.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Assay Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13]

-

Cell Seeding: Human cancer cells (e.g., HepG-2, MCF-7) are seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in growth medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The medium from the wells is aspirated, and 100 µL of the medium containing the test compound dilutions is added. Control wells receive medium with DMSO at the same final concentration as the test wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly promising core for the development of novel therapeutics, particularly in oncology. The synthetic versatility of this framework allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated activity of these compounds as kinase inhibitors provides a clear mechanistic rationale for their anticancer effects.

Future research should focus on expanding the library of derivatives to probe the chemical space around this scaffold more thoroughly. Investigating their efficacy in in vivo models and exploring their potential against other therapeutic targets will be crucial next steps in translating the promise of these compounds into clinical reality. The continued exploration of pyrazole-pyrazine conjugates is poised to deliver the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. srrjournals.com [srrjournals.com]

- 11. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

The Rise of 2-(1H-pyrazol-4-yl)pyrazine: A Privileged Scaffold in Kinase Inhibition

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 2-(1H-pyrazol-4-yl)pyrazine core is emerging as a significant pharmacophore in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide delves into the burgeoning importance of this heterocyclic scaffold, summarizing its biological activities with a focus on kinase inhibition, providing detailed experimental protocols for its evaluation, and visualizing its interaction with key cellular signaling pathways. The inherent drug-like properties of both the pyrazole and pyrazine moieties, including their ability to form crucial hydrogen bond interactions within ATP-binding sites, position this scaffold as a valuable starting point for the development of next-generation therapeutics targeting a range of diseases, most notably cancer and inflammatory disorders.

Introduction: The Convergence of Two Potent Heterocycles

Both pyrazole and pyrazine rings are independently recognized as "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.[1] The pyrazole moiety is a cornerstone of numerous kinase inhibitors, prized for its ability to act as a hinge-binding motif.[2] Similarly, the pyrazine ring is a key component of several approved kinase inhibitors, contributing to target affinity and favorable pharmacokinetic properties.[3] The fusion of these two heterocycles into the this compound scaffold creates a unique molecular architecture with significant potential for kinase inhibition.

This guide will focus on the role of this scaffold in targeting the Janus kinase (JAK) family of enzymes, which are critical mediators of cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in a multitude of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and other autoimmune conditions.

Kinase Inhibitory Profile

While extensive data on the unsubstituted this compound core is still emerging, research on closely related analogs, particularly fused systems like pyrazolo[1,5-a]pyrazines, has demonstrated potent and selective inhibition of the JAK family of kinases. This data strongly suggests the therapeutic potential inherent in the pyrazolyl-pyrazine scaffold.

Table 1: Kinase Inhibitory Activity of a Representative Pyrazolo[1,5-a]pyrazine Derivative

| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (p-STAT3) IC50 (nM) | Reference |

| Compound 34 (Zhejiang Hisun) | JAK1 | 3 | 23.7 | [3] |

| JAK2 | 8.5 | 23.7 | [3] | |

| JAK3 | 629.6 | 23.7 | [3] | |

| TYK2 | 7.7 | 23.7 | [3] |

Data for a pyrazolo[1,5-a]pyrazine derivative as a close analog.[3]

The data presented in Table 1 for a pyrazolo[1,5-a]pyrazine derivative showcases the scaffold's ability to achieve potent, single-digit nanomolar inhibition of JAK1, JAK2, and TYK2, with significant selectivity over JAK3.[3] This profile is highly desirable for the treatment of inflammatory and autoimmune diseases where the inhibition of multiple JAK isoforms can provide broader efficacy.

The JAK/STAT Signaling Pathway: A Key Therapeutic Target

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide variety of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and apoptosis.[4] The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[5]

Diagram 1: The JAK/STAT signaling pathway and the inhibitory action of this compound-based compounds.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound derivatives as kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

Kinase enzyme (e.g., JAK1, JAK2, JAK3, TYK2)

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds dissolved in DMSO

-

384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 5 µL of the diluted test compounds, a known positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.

-

Add 10 µL of the kinase enzyme solution to all wells.

-

Incubate the plate for 20-30 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP (at a concentration close to its Km value for the specific kinase).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Diagram 2: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HEL cells, which have a constitutively active JAK/STAT pathway)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours in a CO2 incubator. Include untreated and vehicle-treated controls.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Target Engagement

This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, thereby confirming that the inhibitor is engaging its intended target within the cell.

Materials:

-

Cell line of interest

-

Test compounds

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

-

Imaging system

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein.

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial data on pyrazolo[1,5-a]pyrazine derivatives suggests that substitutions on both the pyrazole and pyrazine rings can significantly impact potency and selectivity. Future research should focus on:

-

Systematic exploration of substitutions on the this compound core to establish a comprehensive SAR.

-

Optimization of pharmacokinetic properties to develop orally bioavailable candidates.

-

Kinome-wide profiling to assess the selectivity of lead compounds.

-

In vivo studies in relevant disease models to validate the therapeutic potential.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the ATP-binding site of kinases, coupled with the favorable physicochemical properties of its constituent heterocycles, makes it a highly attractive core for medicinal chemistry campaigns. The potent anti-JAK activity observed in closely related analogs underscores the potential of this scaffold for the treatment of cancers and autoimmune diseases. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to explore and advance this exciting area of drug discovery.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

The Emergence of 2-(1H-pyrazol-4-yl)pyrazine: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for developing targeted and effective therapeutics is a central theme in contemporary drug discovery. Among the myriad of heterocyclic structures, the 2-(1H-pyrazol-4-yl)pyrazine core has garnered significant attention as a privileged scaffold. This guide provides a comprehensive overview of this scaffold, detailing its synthesis, established and potential biological activities, and its role in the modulation of key signaling pathways.

Introduction to a Privileged Heterocyclic System

The this compound scaffold is a unique molecular architecture that combines the structural features of two important nitrogen-containing heterocycles: pyrazole and pyrazine. Pyrazoles are five-membered rings known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Pyrazines, six-membered aromatic rings, are also integral components of many biologically active compounds and approved drugs, often acting as kinase inhibitors.[2][3] The fusion of these two moieties creates a planar, rigid structure with strategically positioned nitrogen atoms that can act as hydrogen bond donors and acceptors, making it an ideal candidate for interaction with various biological targets, particularly protein kinases.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several modern synthetic methodologies, primarily relying on palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to connect the pyrazole and pyrazine rings.

General Synthetic Approach: Palladium-Catalyzed Cross-Coupling

The most common and adaptable method for the synthesis of this compound involves the cross-coupling of a halogenated pyrazine with a pyrazole-containing organometallic reagent. The two primary strategies employed are the Suzuki-Miyaura coupling and the Stille coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This reaction couples a halopyrazine (e.g., 2-chloropyrazine) with a pyrazole-4-boronic acid or its ester derivative.

-

Materials: 2-chloropyrazine, pyrazole-4-boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst like XPhos Pd G2), a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/water).[4][5][6][7]

-

Procedure:

-

To a reaction vessel, add 2-chloropyrazine (1.0 eq), pyrazole-4-boronic acid (1.2-1.5 eq), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture under microwave irradiation or conventional heating at a temperature ranging from 60 °C to 120 °C for 15 minutes to several hours.[6]

-